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Compound of Interest

Compound Name: 1-(Bromoacetyl)piperidine

Cat. No.: B154447

Executive Summary

1-(Bromoacetyl)piperidine is a key bifunctional reagent widely utilized in organic synthesis,
particularly in the development of pharmaceutical agents and chemical probes. Its utility stems
from the presence of two key reactive sites: a reactive a-halo ketone moiety, which is an
excellent electrophile for alkylation reactions, and a stable piperidine amide scaffold. Accurate
structural confirmation and purity assessment are paramount for its effective use. This technical
guide provides an in-depth analysis of the essential spectroscopic techniques—Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize
this compound. We delve into the theoretical underpinnings, present field-proven experimental
protocols, and offer a detailed interpretation of the resulting data, establishing a self-validating
framework for researchers, scientists, and drug development professionals.

Introduction to 1-(Bromoacetyl)piperidine

1-(Bromoacetyl)piperidine, with the chemical formula C7H12BrNO, is a derivative of
piperidine, a ubiquitous saturated heterocycle found in numerous natural products and
pharmaceuticals.[1] The introduction of the bromoacetyl group transforms the parent amine into
a versatile synthetic intermediate. The molecule's reactivity is dominated by the carbon-
bromine bond, which is susceptible to nucleophilic substitution, making it a valuable tool for
covalently modifying substrates containing thiol or amine groups.
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Chemical & Physical Properties:

e |[UPAC Name: 2-bromo-1-piperidin-1-ylethanone[2]
e CAS Number: 1796-25-4[2]

e Molecular Formula: C7H12BrNO[2]

e Molecular Weight: 206.08 g/mol [2]

e Monoisotopic Mass: 205.01023 Da[?]

Given its function as a reactive alkylating agent, proper handling is crucial. The compound is
classified as an irritant, harmful if swallowed, and can cause serious eye irritation.[2][3] As a
lachrymator, all handling should be performed in a well-ventilated fume hood with appropriate
personal protective equipment (PPE).[3]

Molecular Structure and Spectroscopic Principles

The unequivocal identification of 1-(Bromoacetyl)piperidine relies on the synergistic use of
multiple spectroscopic techniques. Each method probes a different aspect of the molecule's
structure, and together, they provide a complete and validated chemical fingerprint.

 NMR Spectroscopy elucidates the carbon-hydrogen framework by mapping the chemical
environment of each proton (*H NMR) and carbon (*3C NMR) atom.

» IR Spectroscopy identifies the functional groups present by measuring the vibrational
frequencies of chemical bonds, most notably the amide carbonyl (C=0) group.[4]

e Mass Spectrometry determines the molecular weight and provides structural clues through
the analysis of fragmentation patterns upon ionization.[5]

Caption: Molecular Structure of 1-(Bromoacetyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of
1-(Bromoacetyl)piperidine in solution.
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Theoretical Basis: Expected Resonances

The structure contains several distinct proton and carbon environments. Due to restricted
rotation around the amide C-N bond, the two piperidine protons adjacent to the nitrogen (on C2
and C6) can be magnetically inequivalent.[6] The electron-withdrawing effect of the carbonyl
group and the bromine atom will significantly deshield adjacent protons and carbons, shifting
their signals downfield.

e 1H NMR: We expect to see three sets of signals for the piperidine ring protons and a singlet
for the bromoacetyl CHz protons. The protons on the carbons alpha to the nitrogen (positions
2 and 6) will be the most downfield of the ring protons, followed by the beta (3 and 5) and
gamma (4) protons.[7]

o 13C NMR: We anticipate six distinct carbon signals: the carbonyl carbon (C=0), the bromo-
substituted carbon (-CH2Br), and four signals for the piperidine ring carbons due to potential
magnetic inequivalence.[8] The carbonyl carbon will be the most downfield signal.

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural verification.

e Sample Preparation: Accurately weigh approximately 10-20 mg of 1-
(Bromoacetyl)piperidine and dissolve it in ~0.7 mL of deuterated chloroform (CDCls)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e H NMR Acquisition:

o Acquire data at a probe temperature of 25 °C.

[¢]

Use a standard 90° pulse sequence.

o

Set a spectral width of 16 ppm, centered at approximately 6 ppm.

o

Employ a relaxation delay of 2 seconds and an acquisition time of 4 seconds.

[¢]

Collect 16 scans for a good signal-to-noise ratio.
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e 13C NMR Acquisition:
o Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).
o Set a spectral width of 240 ppm, centered at approximately 100 ppm.
o Collect at least 1024 scans due to the lower natural abundance of *3C.

o Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference
the spectra to the TMS signal at 0.00 ppm for *H and 77.16 ppm for the CDCIls solvent peak
for 13C.

'H NMR Data Analysis

The proton NMR spectrum provides definitive confirmation of the hydrogen framework.

Predicted Chemical

Multiplicit Integration Assignment
Shift (o, ppm) B 2 2
~4.0-4.2 Singlet (s) 2H -CO-CH2-Br

Triplet (t) / Multiplet Piperidine H-2, H-6 (a
~34-36 Plet® P 4H P (

(m) to N)

_ Piperidine H-3, H-4,

~15-1.8 Multiplet (m) 6H

H-5 (B, y to N)

Interpretation: The most downfield signal is a sharp singlet integrating to 2 protons,
characteristic of the methylene group adjacent to both the carbonyl and the highly
electronegative bromine atom. The signals for the piperidine ring protons alpha to the amide
nitrogen appear as a broad multiplet or two distinct triplets around 3.4-3.6 ppm.[9] The
remaining six protons of the piperidine ring, being further from the electron-withdrawing groups,
appear as a complex, overlapping multiplet in the more upfield aliphatic region (1.5-1.8 ppm).
[71[10]

13C NMR Data Analysis
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The 13C NMR spectrum complements the *H NMR data by identifying all unique carbon atoms.

Predicted Chemical Shift (8, ppm) Assignment

~ 165 - 168 C=0 (Amide Carbonyl)
~46 - 48 Piperidine C-2, C-6 (a to N)
~28-30 -CO-CH2-Br

~25-27 Piperidine C-3, C-5 (B to N)
~24-25 Piperidine C-4 (y to N)

Interpretation: The signal at the lowest field (~165 ppm) is unambiguously assigned to the
amide carbonyl carbon. The carbons of the piperidine ring adjacent to the nitrogen appear
around 46-48 ppm.[8][11] The methylene carbon bearing the bromine is significantly deshielded
and appears around 28-30 ppm. The remaining piperidine carbons are found in the typical
aliphatic region between 24-27 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional
groups.

Theoretical Basis: Key Vibrational Modes

The IR spectrum of 1-(Bromoacetyl)piperidine will be dominated by a few characteristic
absorption bands. The most diagnostic of these is the amide C=0 stretch. For tertiary amides,
this band is typically strong and sharp. The presence of an electronegative a-substituent
(bromine) is known to increase the frequency of the carbonyl stretch compared to a simple N-
acylpiperidine.[12]

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal
sample preparation.
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 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a swab soaked in isopropanol and allowing it to dry completely.

e Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to
subtract atmospheric (COz, H20) and instrumental interferences.

e Sample Analysis: Place a small amount (a few milligrams) of the solid 1-
(Bromoacetyl)piperidine onto the ATR crystal.

» Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact
between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm™1,
typically averaging 16 or 32 scans for a high-quality spectrum.

o Data Processing: The instrument software will automatically perform the background
subtraction. Analyze the resulting transmittance or absorbance spectrum.

IR Spectrum Analysis

Wavenumber (cm~1) Intensity Vibrational Mode

2850 - 2950 Medium-Strong C-H (sp?3) Stretch

~ 1660 - 1680 Strong, Sharp C=0 (Amide | band) Stretch
~ 1440 - 1460 Medium C-H Bend

~ 1250 - 1280 Medium C-N Stretch

~ 650 - 680 Medium C-Br Stretch

Interpretation: The most prominent feature of the spectrum is the strong, sharp absorption band
between 1660-1680 cm~1, which is characteristic of the tertiary amide carbonyl stretch.[13] Its
position at a higher frequency than a typical N-acetylpiperidine (~1645 cm~1) is a direct
consequence of the electron-withdrawing inductive effect of the adjacent bromine atom. The
presence of multiple peaks in the 2850-2950 cm~1 region confirms the aliphatic C-H bonds of
the piperidine ring.[14] The C-Br stretch is expected in the fingerprint region, typically around
650-680 cm™1.

Mass Spectrometry (MS)
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MS provides the molecular weight of the compound and offers structural information based on
its fragmentation pattern.

Theoretical Basis: lonization and Fragmentation

Upon ionization (e.g., by Electron lonization, EIl), the 1-(Bromoacetyl)piperidine molecule will
form a molecular ion (M*"). A key feature to look for is the isotopic signature of bromine:
bromine has two stable isotopes, 7°Br and 81Br, in an approximate 1:1 natural abundance.[15]
Therefore, the molecular ion will appear as a pair of peaks (M*" and [M+2]*") of nearly equal
intensity, separated by 2 m/z units.

The primary fragmentation pathway for N-acyl amides is often a-cleavage, specifically the
cleavage of the N-CO bond.[16][17] Another likely fragmentation is the loss of the bromine
radical.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry is well-suited for analyzing volatile and thermally
stable compounds like this.

o Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent
like ethyl acetate or dichloromethane.

e GC Conditions:

[e]

Injector: Set to 250 °C with a split ratio of 50:1.

o

Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 pm).

o

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and
hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o

e MS Conditions:

o lon Source: Electron lonization (El) at 70 eV.
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o Source Temperature: 230 °C.

o Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-450.

o Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the
mass spectrum associated with this peak, paying close attention to the molecular ion and
key fragment ions.

Mass Spectrum Analysis

[C7H12NOJ*+
m/z =126
(Loss of *Br)

[C2Hs0]*+
m/z = 43
(Acetyl cation)

N-CO CI [CsH1o0N]*
— D LoAVale g, m/z =84

(Piperidinyl cation)

[C7H12BrNO]*
m/z = 205/207

N-CO Cleavage

[C2H2BrO]*
m/z = 121/123
(Bromoacetyl cation)

Click to download full resolution via product page

Caption: Predicted EI-MS Fragmentation Pathway for 1-(Bromoacetyl)piperidine.

m/z (mass-to-charge) Relative Intensity Proposed Fragment

[M]*", Molecular lon (showing
79Br/81Br pattern)

205/ 207 Low

[M - Br]*, Loss of bromine

126 Medium )
radical
. [BrCH2CO]J*, Bromoacetyl
121/123 Medium ]
cation
84 High (Base Peak) [CsH10N]*, Piperidinyl cation
i ) [CHsCQO]*, Acylium ion from
43 Medium-High

rearrangement/fragmentation
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Interpretation: The mass spectrum will show a pair of peaks at m/z 205 and 207, confirming the
molecular weight and the presence of one bromine atom.[2] The base peak (most intense) is
expected at m/z 84, corresponding to the stable piperidinyl cation formed by cleavage of the
amide bond, a classic fragmentation pattern for such compounds.[16][17] Another significant
fragment will be observed at m/z 126, resulting from the loss of a bromine radical from the
molecular ion. The corresponding bromoacetyl cation at m/z 121/123 should also be present.

Integrated Spectroscopic Validation

No single technique is sufficient for absolute structural proof. The power of this multi-faceted
approach lies in its self-validation.

MS confirms the molecular formula C7H12BrNO.

IR confirms the presence of an amide C=0 and aliphatic C-H bonds.

e 13C NMR confirms the presence of 7 unique carbons, including a carbonyl and five aliphatic
carbons.

» 1H NMR confirms the number and connectivity of all 12 protons, showing the characteristic
signals for the piperidine ring and the isolated bromoacetyl -CH2- group.

Together, these data points converge on a single, unambiguous structure: 1-
(Bromoacetyl)piperidine. This integrated analysis exemplifies a robust, scientifically sound
methodology for chemical characterization, fulfilling the highest standards of trustworthiness
and expertise required in research and development.

Safety and Handling

1-(Bromoacetyl)piperidine is a hazardous substance that requires careful handling.[2]

» Hazards: Harmful if swallowed, causes serious eye irritation, and may cause skin irritation.[2]
[3] It is also a lachrymator (causes tearing).[3]

e Precautions: Always handle inside a certified chemical fume hood. Wear appropriate
personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-
resistant gloves (e.g., nitrile). Avoid inhalation of dust and contact with skin and eyes.[18]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents and bases.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic
Characterization of 1-(Bromoacetyl)piperidine]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b154447#spectroscopic-data-nmr-ir-ms-of-1-
bromoacetyl-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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